molecular formula C21H19ClN2O2S B300095 Benzyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-pyrrolidinecarboxylate

Benzyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-pyrrolidinecarboxylate

Katalognummer: B300095
Molekulargewicht: 398.9 g/mol
InChI-Schlüssel: INFVLQCWOQFEFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-pyrrolidinecarboxylate, also known as CTZ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTZ is a thiazole derivative that has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied extensively.

Wirkmechanismus

Benzyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-pyrrolidinecarboxylate is believed to act as a positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory receptor in the brain. It enhances the binding of GABA to the receptor, leading to an increase in chloride ion influx and hyperpolarization of the neuron. This results in a decrease in neuronal excitability, which may underlie its anticonvulsant and anxiolytic effects.
Biochemical and physiological effects:
This compound has been shown to modulate the activity of several neurotransmitter systems in the brain, including GABA, glutamate, and dopamine. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Vorteile Und Einschränkungen Für Laborexperimente

Benzyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-pyrrolidinecarboxylate has several advantages for use in laboratory experiments. It is a well-characterized compound that has been extensively studied, and its mechanism of action is well-understood. This compound is also relatively easy to synthesize and has a favorable pharmacokinetic profile. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for research on Benzyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-pyrrolidinecarboxylate. One area of interest is its potential use in the treatment of psychiatric disorders, such as anxiety and depression. This compound may also have potential as a neuroprotective agent in the treatment of neurodegenerative diseases. Further studies are needed to determine the safety and efficacy of this compound in humans and to identify any potential side effects. Additionally, the development of more selective GABA-A receptor modulators may lead to the discovery of novel therapeutics for a range of neurological and psychiatric disorders.

Synthesemethoden

Benzyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-pyrrolidinecarboxylate can be synthesized using different methods, including the reaction of 4-chlorophenylisothiocyanate with pyrrolidine-2-carboxylic acid benzyl ester in the presence of a base, such as sodium hydroxide. The reaction mixture is then heated, and the resulting product is purified using column chromatography. Other methods include the reaction of 4-chlorophenylisothiocyanate with pyrrolidine-2-carboxylic acid followed by benzyl chloroformate and triethylamine.

Wissenschaftliche Forschungsanwendungen

Benzyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-pyrrolidinecarboxylate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, anxiolytic, and antidepressant effects in animal models. This compound has also been studied for its potential use in the treatment of neuropathic pain, Parkinson's disease, and Alzheimer's disease.

Eigenschaften

Molekularformel

C21H19ClN2O2S

Molekulargewicht

398.9 g/mol

IUPAC-Name

benzyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C21H19ClN2O2S/c22-17-10-8-16(9-11-17)18-14-27-21(23-18)24-12-4-7-19(24)20(25)26-13-15-5-2-1-3-6-15/h1-3,5-6,8-11,14,19H,4,7,12-13H2

InChI-Schlüssel

INFVLQCWOQFEFG-UHFFFAOYSA-N

SMILES

C1CC(N(C1)C2=NC(=CS2)C3=CC=C(C=C3)Cl)C(=O)OCC4=CC=CC=C4

Kanonische SMILES

C1CC(N(C1)C2=NC(=CS2)C3=CC=C(C=C3)Cl)C(=O)OCC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.